molecular formula C10H12N2 B3050597 1H-Pyrrolo[2,3-b]pyridine, 2-(1-methylethyl)- CAS No. 27257-18-7

1H-Pyrrolo[2,3-b]pyridine, 2-(1-methylethyl)-

Cat. No. B3050597
CAS RN: 27257-18-7
M. Wt: 160.22 g/mol
InChI Key: ZLXXGCGRNLCQDN-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 2-(1-methylethyl)-, also known as PBD-1, is a heterocyclic compound that has gained attention due to its potential applications in scientific research. PBD-1 has been shown to possess anti-tumor properties and has been used as a DNA cross-linking agent in cancer therapy. In

Scientific Research Applications

Syntheses and Properties

1H-Pyrrolo[2,3-b]pyridines, including 2-(1-methylethyl)- derivatives, have been a subject of various synthesis routes and chemical property investigations. Herbert and Wibberley (1969) explored different methods for preparing 1H-pyrrolo[2,3-b]pyridines, examining their reactions like nitration, nitrosation, and bromination, predominantly at the 3-position. They also investigated reactions with Mannich bases and the formation of di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes through reaction with aldehydes (Herbert & Wibberley, 1969).

Fragmentation Analysis

Mass spectra studies of 1H-pyrrolo[2,3-b]pyridine and its derivatives, as conducted by Herbert and Wibberley (1970), offer insights into the fragmentation patterns of these compounds. They used techniques like accurate mass measurement and deuterium labeling to elucidate fragmentation pathways, noting the formation of naphthyridines and pyrido[2,3-d]pyrimidines as intermediates (Herbert & Wibberley, 1970).

Enzyme Inhibition Studies

In the field of biochemistry, Liu et al. (2016) designed and synthesized novel 1H-pyrrolo[2,3-b]pyridine derivatives as c-Met inhibitors. They evaluated these compounds against c-Met and ALK kinases, finding that certain derivatives showed strong kinase inhibition and potential for further optimization as therapeutic agents (Liu et al., 2016).

Novel Synthesis Approaches

Davis et al. (1992) described a method to synthesize 1H-pyrrolo[2,3-b]pyridine by reacting β-(lithiomethyl)azines with nitriles. This approach offers an alternative synthetic route for these compounds, expanding the possibilities for their production and functionalization (Davis, Wakefield & Wardell, 1992).

Biomedical Applications

Biomedical research also utilizes 1H-pyrrolo[2,3-b]pyridines. For instance, Donaire-Arias et al. (2022) reviewed the synthesis and biomedical applications of 1H-pyrazolo[3,4-b]pyridines, a group of compounds related to 1H-pyrrolo[2,3-b]pyridines. They analyzed over 300,000 derivatives and their diverse biomedical applications, highlighting the vast potential of these compounds in medicine and pharmacology (Donaire-Arias et al., 2022).

properties

IUPAC Name

2-propan-2-yl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-7(2)9-6-8-4-3-5-11-10(8)12-9/h3-7H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXXGCGRNLCQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(N1)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20949987
Record name 2-(Propan-2-yl)-1H-pyrrolo[2,3-b]pyridinato(2-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20949987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27257-18-7
Record name 1H-Pyrrolo(2,3-b)pyridine, 2-isopropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027257187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Propan-2-yl)-1H-pyrrolo[2,3-b]pyridinato(2-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20949987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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